molecular formula C10H21NO B1583965 1-Piperidinepentanol CAS No. 2937-83-9

1-Piperidinepentanol

Cat. No. B1583965
CAS RN: 2937-83-9
M. Wt: 171.28 g/mol
InChI Key: GEPOCRCIIKQXSM-UHFFFAOYSA-N
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Description

1-Piperidinepentanol is a chemical compound with the molecular formula C10H21NO .


Synthesis Analysis

While specific synthesis methods for this compound were not found, piperidine derivatives in general have been synthesized through various intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

This compound is a liquid at 20°C . It has a molecular weight of 171.28 . The boiling point is 140°C .

Scientific Research Applications

  • Synthesis and Biological Properties

    • 1-Piperidinepentanol derivatives, like 2-hydroxy-1-(1-phenyltetralyl)piperidine, have been synthesized and studied for their potential analgesic effects. These derivatives show promise in treating acute and phasic pain (Ahmadi & Mahmoudi, 2005).
  • Catalytic Applications in Vapor-Phase Synthesis

    • In the field of catalysis, this compound has been used in vapor-phase synthesis processes. For example, its dehydration over various oxide catalysts, including SiO2, has been investigated for efficient piperidine production (Tsuchiya et al., 2018).
  • Pharmacological Evaluation

    • Piperidine derivatives have been synthesized and evaluated for their pharmacological properties. These compounds, related to fentanyl and carfentanil, have shown potential as potent narcotic agonists and could be used in short-acting analgesic agents for surgical applications (Colapret et al., 1989).
  • Radioactive Labelling for Medical Imaging

    • Piperidine compounds have been developed as selective sigma receptor ligands for SPECT (Single Photon Emission Computed Tomography), a type of medical imaging. These ligands, like 1-(trans-[123I]Iodopropen-2-yl)-4-(4-cyanophenoxymethyl)piperidine, are valuable in neuroreceptor binding assays (Waterhouse et al., 1996).
  • Glutamate Receptor Modulation

    • Certain piperidine compounds, like 1-(1,3-benzodioxol-5-ylcarbonyl)piperidine, have been found to facilitate glutamatergic transmission in the brain. These compounds can enhance long-term potentiation and memory retention, suggesting their utility in cognitive enhancement and neurological research (Stäubli et al., 1994).
  • Antimicrobial Applications

    • Piperidine compounds like piperine, a 1-piperoyl-piperidine isomer, have shown potential in enhancing the effectiveness of antibiotics like ciprofloxacin against strains of Staphylococcus aureus, including drug-resistant variants. This indicates their potential role in developing new antimicrobial strategies (Khan et al., 2006).
  • Synthesis of Novel Alkaloids

    • Research has been conducted on synthesizing novel piperidine monoterpene alkaloids using iridoid glucosides as synthons. These synthetic pathways are significant for producing bioactive compounds with potential pharmacological applications (Franzyk et al., 1997).
  • Effects on Intestinal Mucosa and Epithelial Cells

    • Studies have explored the effects of piperidine compounds, like piperine, on rat intestinal mucosa. These studies shed light on the molecular mechanisms of piperidine compounds in altering lipid peroxidation and cellular thiol status, which is crucial for understanding their potential toxicity and therapeutic applications (Khajuria et al., 1999).
  • Catalytic Conversion in Hydrogenolysis

    • Research on the catalytic conversion of piperidine on CoO-MoO3-Al2O3 catalysts provides insights into the mechanisms involved in reactions like ring-opening and alkyl transfer, relevant to industrial chemistry and catalysis (Sonnemans et al., 1974).
  • Traditional Medicinal Use and Antitumor Potential

    • A study on Arisaema decipiens, a traditional antitumor herb, identified a new piperidine alkaloid with potential inhibitory activity against certain cancer cell lines. This highlights the role of piperidine compounds in traditional medicine and their potential in cancer therapy (Zhao et al., 2010).
  • Anti-Enteropathogenic Properties

    • Piperidine has been shown to prevent the invasion of enteric pathogens like Salmonella typhimurium into intestinal epithelium, suggesting its potential application in treating infections and reducing inflammation at mucosal surfaces (Köhler et al., 2002).

Safety and Hazards

1-Piperidinepentanol can cause skin irritation and serious eye irritation . If it comes into contact with the skin, it should be washed off immediately with plenty of water . If eye irritation persists after contact, medical advice should be sought .

properties

IUPAC Name

5-piperidin-1-ylpentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c12-10-6-2-5-9-11-7-3-1-4-8-11/h12H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEPOCRCIIKQXSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40340679
Record name 1-Piperidinepentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40340679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2937-83-9
Record name 1-Piperidinepentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40340679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Piperidinepentanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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